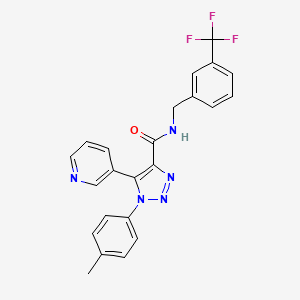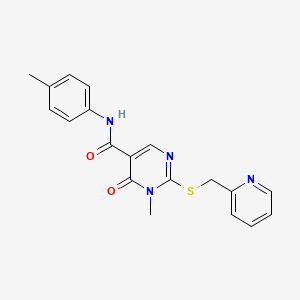![molecular formula C22H21N3O7S2 B2765407 Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223833-33-7](/img/no-structure.png)
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C22H21N3O7S2 and its molecular weight is 503.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Degradation Studies and Environmental Impact
Microbial Degradation : Research has shown the capability of certain microorganisms like Aspergillus niger to degrade compounds such as chlorimuron-ethyl, which shares a sulfonylurea structure similar to the query compound. This degradation is essential for mitigating the environmental impact of sulfonylurea herbicides on soil and water contamination. The study by Sharma et al. (2012) outlines the degradation pathways involving cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of various metabolites (Sharma, Banerjee, & Choudhury, 2012).
Biodegradation by Rhodococcus sp. : Another study highlights the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, offering insights into microbial strategies for the removal of persistent herbicides. The research identified multiple biodegradation products and proposed possible degradation pathways, emphasizing the role of microbial processes in environmental remediation (Li et al., 2016).
Synthesis and Characterization for Potential Applications
Antimicrobial Agents : The synthesis and characterization of new compounds with potential antimicrobial properties have been explored. For example, Desai et al. (2007) investigated new quinazolines as potential antimicrobial agents, providing a basis for the development of novel therapeutics targeting resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Crystal Packing and Molecular Interactions : Studies on compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have contributed to understanding the role of non-hydrogen bonding interactions such as N⋯π and O⋯π in crystal packing. This research provides valuable insights into the molecular design for improved material stability and functionality (Zhang, Wu, & Zhang, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-methoxybenzoic acid", "ethyl 2-bromoacetate", "thiourea", "sodium hydride", "sodium methoxide", "benzoyl chloride", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "acetic acid", "ethanol" ], "Reaction": [ "Protection of 4-methoxybenzoic acid with ethyl 2-bromoacetate and sodium hydride to form ethyl 4-methoxybenzoate", "Deprotection of ethyl 4-methoxybenzoate with sodium methoxide to form 4-methoxybenzoic acid", "Coupling of 4-methoxybenzoic acid with thiourea and sulfuric acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Protection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with benzoyl chloride and sodium bicarbonate to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate", "Deprotection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate with acetic anhydride and acetic acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid", "Coupling of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid with ethyl chloroacetate and sodium hydride to form Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate" ] } | |
CAS番号 |
1223833-33-7 |
製品名 |
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |
分子式 |
C22H21N3O7S2 |
分子量 |
503.54 |
IUPAC名 |
ethyl 4-[[2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-21(28)14-4-6-15(7-5-14)24-19(26)13-33-22-23-12-18(20(27)25-22)34(29,30)17-10-8-16(31-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChIキー |
HYLQQQLBVQWOCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
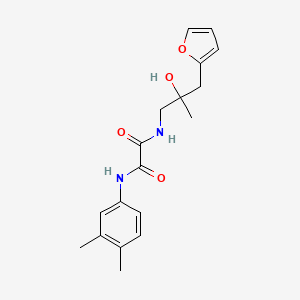
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)
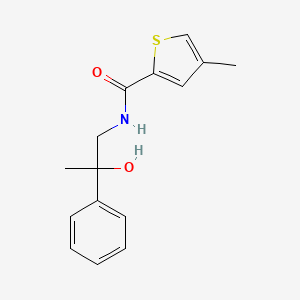
![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)
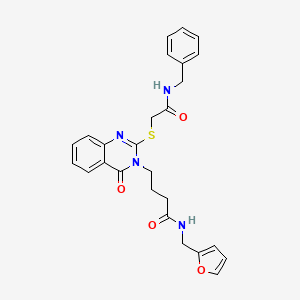

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2765345.png)
